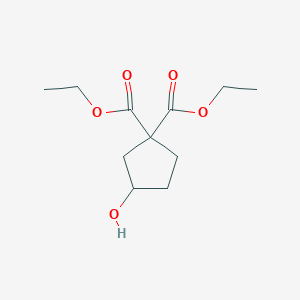

3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Beschreibung

Historical Context and Discovery

The development of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester emerges from the broader historical trajectory of cyclopentane chemistry, which gained significant momentum during the early twentieth century. The fundamental understanding of cyclopentane derivatives evolved through pioneering work in the 1930s and 1940s, when researchers such as Diels and Alder established foundational synthetic methodologies for five-membered ring systems. The systematic exploration of functionalized cyclopentane derivatives accelerated during the latter half of the twentieth century, driven by their recognition as important structural motifs in natural products and pharmaceutical compounds.

The synthetic accessibility of this compound became feasible through advances in esterification methodologies and cyclopentane ring functionalization strategies. Early synthetic approaches typically involved the esterification of the corresponding dicarboxylic acid with ethanol under acidic conditions, employing reflux conditions to ensure complete conversion. The compound's entry into chemical databases, including its registration with the Chemical Abstracts Service under number 21736-07-2, reflects its growing importance in synthetic organic chemistry. The development of efficient synthetic routes has enabled researchers to access this compound for systematic studies of cyclopentane derivative reactivity and biological activity.

Relevance in Contemporary Organometallic Chemistry

Contemporary research has positioned this compound as a valuable synthetic intermediate with demonstrated utility in organometallic chemistry applications. Recent investigations have explored its role as a ligand precursor in coordination chemistry, where the multiple functional groups provide diverse coordination modes with metal centers. The compound's structural features, particularly the combination of ester carbonyl groups and the hydroxyl functionality, enable chelation and bridging interactions that are essential for constructing complex metallorganic frameworks.

Advanced research has demonstrated the compound's utility in the synthesis of enzyme inhibitors targeting steroid metabolizing enzymes, specifically aldoketoreductase family members. These investigations have revealed that cyclopentane derivatives bearing similar structural motifs can achieve selective inhibition in the low micromolar range, representing promising starting points for anticancer agent development. The compound's participation in highly diastereoselective synthetic transformations has been documented, with enzymatic reduction protocols achieving greater than 99% diastereomeric ratio in the formation of cyclopentane-1,3-diols. Such exceptional selectivity demonstrates the compound's value in asymmetric synthesis applications.

Contemporary synthetic methodologies have expanded the accessibility of this compound through diverse reaction pathways. Researchers have established protocols involving oxidation, reduction, and substitution reactions that enable systematic modification of the compound's functional groups. Oxidation reactions employing potassium permanganate or chromium trioxide can convert the hydroxyl group to ketone or carboxylic acid functionalities, while reduction with lithium aluminum hydride transforms the ester groups to alcohols. These transformations provide access to an extended family of related cyclopentane derivatives with tailored properties.

Classification in Cyclopentane Derivative Hierarchy

This compound occupies a distinctive position within the hierarchical classification of cyclopentane derivatives, distinguished by its multifunctional character and synthetic versatility. The comprehensive categorization of cyclopentane derivatives encompasses numerous subcategories, including cyclopentanols, cyclopentanones, and various substituted derivatives. Within this classification system, the target compound represents a unique subset characterized by simultaneous presence of hydroxyl and diester functionalities on the cyclopentane framework.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 230.26 g/mol | Standard conditions |

| Boiling Point | 292°C | Atmospheric pressure |

| Flash Point | 103°C | Closed cup method |

| Density | 1.196 g/cm³ | 20°C |

| Refractive Index | 1.491 | 20°C |

The compound's classification extends beyond simple structural considerations to encompass its functional role in synthetic chemistry. As a member of the dicarboxylic acid ester family, it shares reactivity patterns with other bifunctional esters while exhibiting unique characteristics attributable to the cyclopentane ring constraint. The presence of the 3-hydroxyl group introduces additional complexity, enabling hydrogen bonding interactions and providing a site for further synthetic elaboration.

Comparative analysis with related cyclopentane derivatives reveals the distinctive features that define this compound's position in the derivative hierarchy. Diethyl 3-cyclopentene-1,1-dicarboxylate, which lacks the hydroxyl functionality, exhibits limited biological activity compared to the hydroxylated analog. Similarly, diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, bearing a four-membered ring, demonstrates different reactivity patterns due to the altered ring strain and geometry. These structural comparisons underscore the unique combination of features that characterize this compound.

| Compound | Ring Size | Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | 5-membered | OH, 2×COOEt | C11H18O5 | 230.26 |

| Diethyl 3-cyclopentene-1,1-dicarboxylate | 5-membered | C=C, 2×COOEt | C11H16O4 | 212.24 |

| Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | 4-membered | OH, 2×COOEt | C10H16O5 | 216.23 |

The systematic study of functionalized cyclopentane derivatives has revealed the importance of precise substitution patterns in determining biological and synthetic utility. Research investigating 1,2,3,4,5-functionalized cyclopentane derivatives has demonstrated that the spatial arrangement of functional groups significantly influences molecular properties and reactivity. The specific positioning of the hydroxyl group at the 3-position and the diester functionality at the 1-position in the target compound creates a unique electronic and steric environment that distinguishes it from other cyclopentane derivatives.

Eigenschaften

IUPAC Name |

diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOZQIXOIZCXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596986 | |

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21736-07-2 | |

| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester typically involves the esterification of 3-hydroxycyclopentane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxocyclopentane-1,1-dicarboxylic acid diethyl ester.

Reduction: Formation of 3-hydroxycyclopentane-1,1-dimethanol.

Substitution: Formation of 3-chlorocyclopentane-1,1-dicarboxylic acid diethyl ester.

Wissenschaftliche Forschungsanwendungen

3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopentane Ring

Diethyl 3-Oxocyclopentane-1,1-dicarboxylate (CAS: 180573-13-1)

- Structure : Features a ketone group (3-oxo) instead of a hydroxyl group.

- Molecular Formula : C₁₁H₁₆O₅ (MW: 228.24 g/mol).

- The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxylated analog .

Diethyl Cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5)

- Structure : Lacks substituents at the 3-position.

- Molecular Formula : C₁₁H₁₈O₄ (MW: 214.26 g/mol).

- Key Differences : The absence of the 3-hydroxy group simplifies reactivity, favoring applications in straightforward esterification or decarboxylation reactions. It is often used as a reference compound for studying substituent effects .

Ring Size Variation

Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS: 99974-66-0)

- Structure : Cyclobutane ring instead of cyclopentane.

- Molecular Formula : C₁₀H₁₆O₅ (MW: 216.23 g/mol).

- Key Differences : The smaller ring introduces higher ring strain, which may accelerate ring-opening reactions. The hydroxyl group’s spatial orientation is also constrained, affecting stereochemical outcomes in synthesis .

Functional Group Position and Oxidation State

Diethyl 4,5-Dioxocyclopentane-1,3-dicarboxylate (CAS: 10088-87-6)

- Structure : Contains two ketone groups at positions 4 and 4.

- Molecular Formula : C₁₁H₁₄O₆ (MW: 242.23 g/mol).

- Key Differences : The dioxo groups increase electrophilicity and conjugation, enabling participation in Diels-Alder reactions. Its density (1.275 g/cm³) is higher than the hydroxylated analog due to increased oxygen content .

Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4)

- Structure : Unsaturated cyclopentene ring with methyl esters.

- Molecular Formula : C₉H₁₂O₄ (MW: 184.19 g/mol).

- Key Differences : The double bond enables cycloaddition and polymerization reactions. Methyl esters (vs. ethyl) may alter solubility and volatility .

Biologische Aktivität

3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester (C11H18O5) is an organic compound characterized by a cyclopentane ring with two ester groups and a hydroxyl group. This structural configuration suggests potential biological activities, particularly in metabolic pathways and enzyme interactions. The compound is synthesized through the esterification of 3-hydroxycyclopentane-1,1-dicarboxylic acid with ethanol under reflux conditions, which ensures complete conversion to the ester form.

The biological activity of this compound is primarily attributed to its hydroxyl and ester functional groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors. The specific binding affinities and mechanisms depend on the biological context in which the compound is utilized.

Potential Therapeutic Applications

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its role in metabolic pathways suggests applications in drug development, particularly for conditions involving inflammation and pain management.

Case Studies and Research Findings

A review of existing literature reveals several studies exploring the biological effects of similar compounds:

- Analgesic Effects : A study highlighted the analgesic properties of structurally related compounds, suggesting that modifications in the cyclopentane structure can enhance pain relief mechanisms .

- Anti-inflammatory Properties : Research focused on dicarboxylic acids has shown that derivatives can inhibit inflammatory pathways, indicating potential for this compound in treating inflammatory diseases .

- Enzyme Interactions : Investigations into the enzyme inhibition capabilities of similar esters have provided insights into how these compounds can modulate enzyme activity, which could be relevant for therapeutic applications .

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl 3-cyclopentene-1,1-dicarboxylate | Lacks hydroxyl group | Limited biological activity |

| Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | Similar structure but different functional groups | Potential anti-inflammatory effects |

The presence of both hydroxyl and ester groups in this compound sets it apart from its analogs, suggesting enhanced reactivity and biological activity due to its unique structural features .

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of malonic acid diethyl ester derivatives. For example, cyclopropane or cyclopentane dicarboxylate esters are synthesized by reacting 1,3-dihalogenated alkanes (e.g., 1,3-dibromopropane) with diethyl malonate in the presence of a base (e.g., sodium ethoxide) under reflux conditions . Optimization involves:

- Base selection : Sodium ethoxide (NaOEt) or diisopropylamine with n-BuLi for deprotonation (e.g., yields up to 83% for cyclopentane derivatives) .

- Solvent systems : Dry tetrahydrofuran (THF) or acetone-water mixtures to control reaction kinetics .

- Temperature : Reflux at 50–60°C for 3 hours to ensure complete cyclization .

Post-synthesis, hydrolysis under acidic conditions (e.g., HCl) yields the free dicarboxylic acid, which can be re-esterified .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to identify cyclopentane ring protons (δ 1.36–2.35 ppm) and ester carbonyl signals (δ 172–178 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 292.1688 for related diethyl esters) .

- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (hydroxyl group) .

Purity is assessed via gas chromatography (GC) or HPLC, particularly for residual solvents like triethylamine .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid derivatives?

- Methodological Answer : Regioselectivity depends on the nucleophile and reaction medium. For example:

- Ring cleavage vs. acyl retention : Water promotes ring opening in cyclopropane-1,2-dicarboxylic acid derivatives, yielding lactones (e.g., 3-carboxybutyrolactone), while aprotic solvents favor ester retention .

- Catalytic systems : Acidic conditions (e.g., acetic acid) stabilize intermediates during α-methylenation to form α-methylene-butyrolactones (40% yield) .

Computational modeling (DFT) can predict transition states to guide solvent and catalyst selection .

Q. What strategies resolve contradictions in mechanistic pathways for cyclopentane dicarboxylate ester reactions?

- Methodological Answer : Contradictions arise in competing pathways (e.g., ring cleavage vs. ester hydrolysis). Approaches include:

- Kinetic studies : Monitoring reaction progress via in-situ NMR to identify dominant pathways under varying conditions (e.g., acetone-water vs. THF) .

- Isotopic labeling : Using ¹⁸O-labeled water to trace nucleophilic attack sites .

- Theoretical calculations : Comparing activation energies for proposed mechanisms (e.g., spiroacylal intermediates in lactonization) .

Q. How is this compound utilized in medicinal chemistry, particularly for drug intermediates?

- Methodological Answer : Cyclic dicarboxylates serve as precursors for bioactive molecules. For example:

- Anticancer agents : Hydrolysis of cyclobutane-1,1-dicarboxylic acid diethyl ester yields intermediates for carboplatin analogs .

- Prodrug design : Ester groups enhance bioavailability; enzymatic hydrolysis releases active carboxylic acids in vivo .

Biological testing involves: - In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., HeLa).

- Metabolic stability : LC-MS analysis of ester hydrolysis rates in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.